2-(Bromomethyl)-4,6-dimethoxypyridine
Description
2-(Bromomethyl)-4,6-dimethoxypyridine (molecular formula: C₈H₁₀BrNO₂; molecular weight: 232.07 g/mol) is a brominated pyridine derivative with methoxy groups at the 4- and 6-positions and a bromomethyl substituent at the 2-position . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. Its bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of functionalized side chains into target molecules .
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(bromomethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
XOEHZMMEYQJWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethoxypyridine typically involves the bromination of 4,6-dimethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,6-dimethoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-4,6-dimethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Key Differences :
- Substituents : Replaces methoxy (-OCH₃) groups with methyl (-CH₃) groups.
- Electronic Effects: Methyl groups are weaker electron donors compared to methoxy, reducing the pyridine ring’s electron density. This diminishes the activation of the bromomethyl group for nucleophilic substitution.
2-(Chloromethyl)-4,6-dimethoxypyridine
Key Differences :
- Halogen Substitution : Chlorine replaces bromine in the methyl group.
- Reactivity : Chlorine is a poorer leaving group (lower polarizability and weaker bond strength) than bromine, making the chloro analog less reactive in SN₂ or alkylation reactions.
- Molecular Weight : Lower molecular weight (~187.57 g/mol vs. 232.07 g/mol for the bromo compound) due to chlorine’s smaller atomic mass .
2-(Bromomethyl)-4,6-dimethoxypyrimidine
Key Differences :
- Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen atom).
- Applications : Pyrimidine derivatives are common in pharmaceuticals and agrochemicals, suggesting broader utility compared to pyridine analogs .
Bromomethyl-Substituted Benzene Derivatives
Example: 2-Cyano-6-fluorobenzyl bromide (CAS: 1512284-49-9).
- Aromatic System : Benzene ring lacks the electron-withdrawing nitrogen of pyridine.
- Reactivity : Bromomethyl groups on benzene are less activated for substitution compared to pyridine derivatives, often requiring catalysts or elevated temperatures for reactions .
2-Amino-4,6-dimethoxypyrimidine Derivatives
Key Differences :
- Substituents: Amino (-NH₂) groups replace bromomethyl.
- Electronic Effects: Amino groups are strong electron donors, deactivating the ring and reducing reactivity of adjacent substituents.
- Applications : Primarily used in medicinal chemistry (e.g., antifolates, kinase inhibitors) rather than as alkylation agents .
Comparative Data Table
*Calculated based on atomic masses; exact values may vary.
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